molecular formula C22H24ClN3O2 B11299945 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11299945
M. Wt: 397.9 g/mol
InChI Key: JOFXOOPMBKIROG-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the diethylamino group: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can produce reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24ClN3O2/c1-3-26(4-2)20(17-12-8-9-13-18(17)23)15-24-22(27)19-14-21(28-25-19)16-10-6-5-7-11-16/h5-14,20H,3-4,15H2,1-2H3,(H,24,27)

InChI Key

JOFXOOPMBKIROG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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